
3-(2-(Quinolin-3-yl)vinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Quinolin-3-yl)vinyl)aniline is an organic compound that features a quinoline moiety attached to a vinyl group, which is further connected to an aniline group. This compound is part of the quinoline family, known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Quinolin-3-yl)vinyl)aniline typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, where a vinyl group is introduced.
Aniline Introduction: Finally, the vinylated quinoline derivative is reacted with aniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions
3-(2-(Quinolin-3-yl)vinyl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
3-(2-(Quinolin-3-yl)vinyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, antimalarial, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its pharmacological activities.
Industrial Applications: It is explored for use in the synthesis of dyes, catalysts, and materials with specific electronic properties.
作用機序
The mechanism of action of 3-(2-(Quinolin-3-yl)vinyl)aniline involves its interaction with various molecular targets:
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Receptor Binding: It may bind to specific receptors, modulating signaling pathways involved in inflammation and immune response.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure but similar biological activities.
2-(Quinolin-3-yl)vinyl)aniline: A closely related compound with slight structural differences.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
3-(2-(Quinolin-3-yl)vinyl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
特性
CAS番号 |
1222-82-8 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
3-[(E)-2-quinolin-3-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-6-3-4-13(11-16)8-9-14-10-15-5-1-2-7-17(15)19-12-14/h1-12H,18H2/b9-8+ |
InChIキー |
KJLNWEDRJKTQMQ-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C3=CC(=CC=C3)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC3=CC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


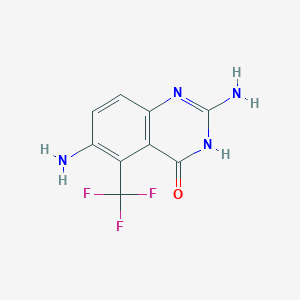
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)

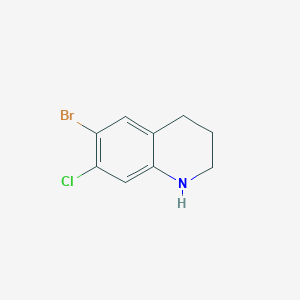
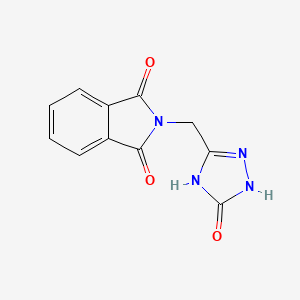

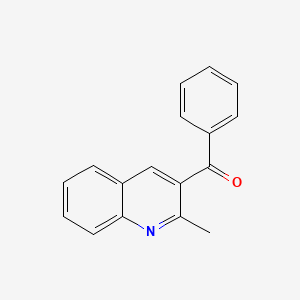
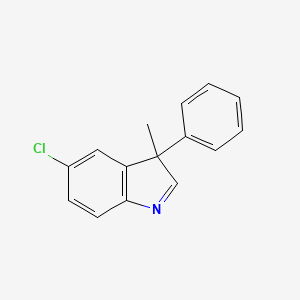
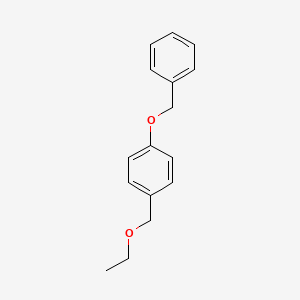
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)


![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
